Phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester is a chemical compound with the molecular formula C6H8BrCl2NO6P. This compound is known for its unique structure, which includes both bromine and nitro functional groups attached to an ethenyl phosphonic acid ester. It is used in various scientific research applications due to its reactivity and potential biological activity .
Vorbereitungsmethoden
The synthesis of phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester typically involves the reaction of 2-bromo-2-nitroethene with bis(2-chloroethyl) phosphonate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphonic acid esters into molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester involves its interaction with molecular targets in biological systems. The nitro and bromine groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester can be compared with other similar compounds, such as:
2-Nitroethenylphosphonate: This compound has a similar structure but lacks the bromine atom, leading to different reactivity and biological activity.
2-Bromo-2-nitroethenylphosphonate: This compound is similar but does not have the bis(2-chloroethyl) ester groups, affecting its solubility and reactivity. The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Eigenschaften
CAS-Nummer |
165896-79-7 |
---|---|
Molekularformel |
C6H9BrCl2NO5P |
Molekulargewicht |
356.92 g/mol |
IUPAC-Name |
2-[bis(2-chloroethoxy)phosphoryl]-1-bromo-1-nitroethene |
InChI |
InChI=1S/C6H9BrCl2NO5P/c7-6(10(11)12)5-16(13,14-3-1-8)15-4-2-9/h5H,1-4H2 |
InChI-Schlüssel |
APNOLERCCQWGGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)OP(=O)(C=C([N+](=O)[O-])Br)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.